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Taranabant Fact Sheet

Drug Name: Taranabant Therapy Class: Selective Cannabinoid-1 (CB1) Receptor Inverse Agonist [1]

Proposed Indication: Treatment of obesity, in combination with diet and exercise [1] Development Status:

Discontinued (Clinical development was halted in October 2008) [1] [2] Primary Reason for

Discontinuation: Unfavorable risk-benefit profile due to dose-related adverse psychiatric and

gastrointestinal events [3] [1] [4].

Dose Optimization, Efficacy & Safety Data

The following table summarizes key efficacy and safety data from a high-dose, 104-week Phase 3 study. The

trial design was altered when higher doses were discontinued due to safety concerns [3] [4].

Table: Taranabant Efficacy and Safety in a 104-Week Phase 3 Trial
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Dose
Group

Mean Weight
Change at
Week 52 (kg)
[3]

Mean Weight
Change at Week
104 (Completers)
(kg) [3]

Proportion of
Patients Losing
≥5% Body
Weight at Week
52 [3]

Common Adverse Events &
Discontinuation Notes

Placebo -2.6 kg -1.4 kg Not Specified Lower incidence of adverse
events [3].

2 mg -6.6 kg* -6.4 kg* Significantly
higher vs.

placebo

Increased incidence of GI
and psychiatric AEs; deemed

to have a more favorable
risk-benefit profile than higher

doses [3] [4].

4 mg -8.1 kg* -7.6 kg* Significantly

higher vs.
placebo

Higher incidence of AEs;

development discontinued
during Year 2 [3].

6 mg Discontinued
during Year 1

N/A N/A Highest incidence of adverse
events (including depression,

anxiety, irritability); patients
were down-dosed to 2 mg or

placebo [3] [4].

Asterisk () denotes a statistically significant result (P<0.001) compared to the placebo group.

Experimental Protocols & Mechanisms

For researchers investigating similar compounds, here are the key methodologies and mechanisms derived

from taranabant studies.

1. Key Efficacy Assessment Protocol

Trial Design: Double-blind, randomized, placebo-controlled, parallel-group study [3].
Participants: Adults with a Body Mass Index (BMI) between 27–43 kg/m²; approximately 51% had

metabolic syndrome [3].
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Intervention: Once-daily oral administration of taranabant or placebo, in conjunction with a reduced-

calorie diet [3] [5].
Primary Endpoint: Change in body weight from baseline to week 52, often analyzed using a last

observation carried forward (LOCF) method for missing data [3].
Secondary Endpoints: Changes in waist circumference, lipid profiles, glycemic parameters, and the

proportion of patients achieving ≥5% or ≥10% weight loss [3] [6].

2. Mechanism of Action & Signaling Pathway Taranabant is a centrally-acting inverse agonist of the

cannabinoid CB1 receptor. Its weight-loss effects are mediated by:

Reduced Food Intake: By blocking central CB1 receptors, it decreases appetite and increases
satiety [5] [6].

Increased Energy Expenditure: The drug increases energy expenditure and fat oxidation [5].

The diagram below illustrates this CB1 receptor signaling pathway and the pharmacological action of inverse

agonists like taranabant.
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FAQs for Researchers

Q1: What was the primary safety concern that led to the discontinuation of taranabant? The

development was halted due to a dose-dependent increase in adverse psychiatric and neurological events,

including anxiety, depression, and irritability [3] [1] [4]. While the 2 mg dose showed some efficacy, the

overall risk-benefit profile across the dose range was not favorable for further development.

Q2: What is the key takeaway for dose optimization of CB1 inverse agonists based on the taranabant

program? The key lesson is the narrow therapeutic window. Higher doses (4 mg and 6 mg) provided

marginally greater weight loss but led to a significant and unacceptable increase in adverse events, forcing

their discontinuation [3] [4]. This suggests that for CB1 inverse agonists, finding a minimally effective dose

is critical, and pushing for maximum efficacy can be counterproductive due to on-target CNS side effects.

Q3: How does taranabant's experience compare to other CB1 drugs? Taranabant's fate mirrored that of

rimonabant, the first CB1 inverse agonist, which was also withdrawn from the market due to psychiatric

side effects [7] [2]. This history underscored the challenge of targeting the central CB1 receptor. However,

research continues into peripherally-restricted CB1 antagonists that aim to provide metabolic benefits

without CNS-mediated side effects [7].

Key Takeaways for Troubleshooting

Central CB1 receptor targeting with inverse agonists has consistently led to psychiatric adverse

events, creating a high barrier for drug development.
Dose optimization is critical. A slight efficacy gain from a higher dose may come with a

disproportionate increase in toxicity.
The field has since pivoted towards developing peripherally-acting CB1 antagonists and other

modalities to avoid CNS-related side effects [7].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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